REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11][C:12](=[O:18])[CH:13](Cl)[C:14]([CH3:16])=O)[CH3:10]>COCCOC>[CH3:16][C:14]1[N:1]=[C:2]2[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]2[C:13]=1[C:12]([O:11][CH2:9][CH3:10])=[O:18]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)C)Cl)=O
|
Name
|
|
Quantity
|
92 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 36 h
|
Duration
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36 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
solids (2-amino-4-picoline hydrochloride salt) was collected
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CONCENTRATION
|
Details
|
The filtrate liquor was concentrated in vacuo and residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with 5% acetic acid solution (2×) and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude material obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography with a 20% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=CC(=C2)C)C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |